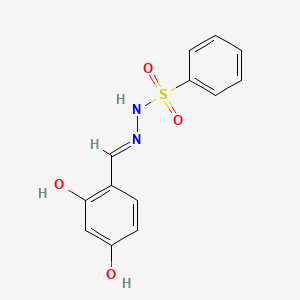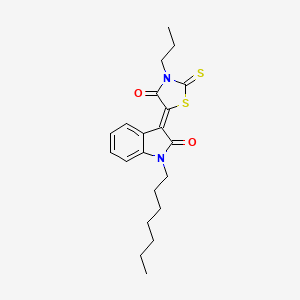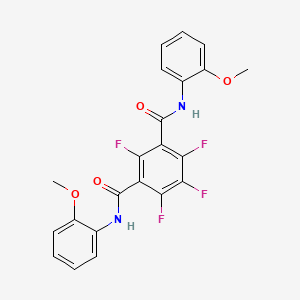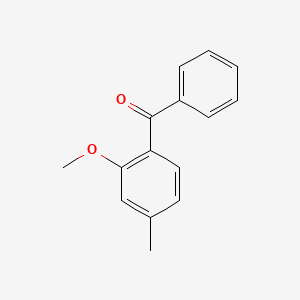
N'-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring, a thienyl group, and a methoxybenzylidene moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety, potentially yielding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N’-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be related to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
類似化合物との比較
- N’-(4-Methoxybenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Methoxybenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide
Comparison:
- Structural Differences: The presence of different substituents on the thienyl or furyl groups can lead to variations in chemical reactivity and biological activity.
- Uniqueness: N’-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of the methoxybenzylidene, thienyl, and pyrazole moieties, which may confer distinct biological properties compared to its analogs.
特性
分子式 |
C17H16N4O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-[(E)-(4-methoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-8-16(24-11)14-9-15(20-19-14)17(22)21-18-10-12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ |
InChIキー |
ZRINUKYSMPURJG-VCHYOVAHSA-N |
異性体SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11980276.png)


![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980298.png)
![N-(3-methoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B11980301.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980310.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11980313.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980317.png)

![N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11980324.png)
